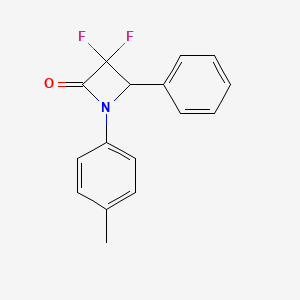
3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one is a synthetic organic compound characterized by the presence of a difluoromethyl group, a 4-methylphenyl group, and a phenyl group attached to an azetidinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 4-methylbenzaldehyde and phenylacetic acid.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring. This can be achieved through a cyclization reaction, where the starting materials undergo a series of transformations to form the azetidinone core.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using a fluorinating reagent, such as diethylaminosulfur trifluoride, under controlled conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes:
Optimization of Reaction Conditions: Industrial processes focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs with specific biological activities.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: The compound may be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The difluoromethyl group and the azetidinone ring play crucial roles in its biological activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoro-1-(4-methylphenyl)-4-phenyl-2-azetidinone: A closely related compound with similar structural features.
1-(4-Methylphenyl)-4-phenylazetidin-2-one: Lacks the difluoromethyl group, which may result in different biological activities.
3,3-Difluoro-1-phenyl-4-phenylazetidin-2-one: Another similar compound with variations in the substituent groups.
Uniqueness
The presence of the difluoromethyl group in 3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These features make it a valuable compound for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
380471-41-0 |
|---|---|
Formule moléculaire |
C16H13F2NO |
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
3,3-difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C16H13F2NO/c1-11-7-9-13(10-8-11)19-14(16(17,18)15(19)20)12-5-3-2-4-6-12/h2-10,14H,1H3 |
Clé InChI |
SRIZFZMBZNYAFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=CC=C3 |
Solubilité |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid](/img/structure/B13577437.png)

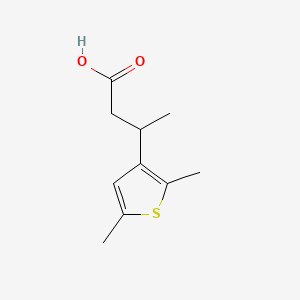
![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)


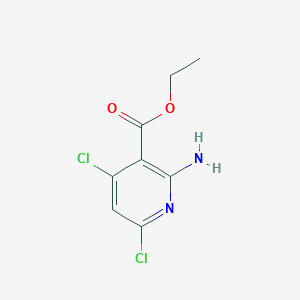
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)
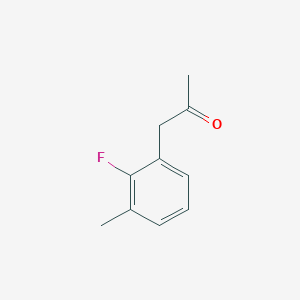
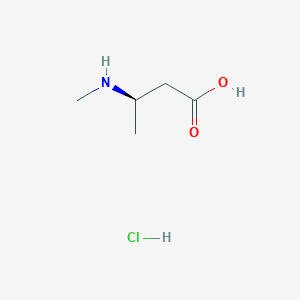
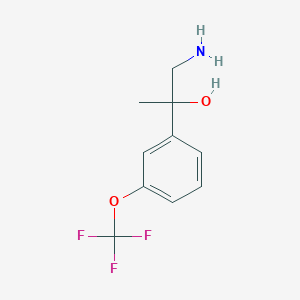


![2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
